![molecular formula C15H13NO2 B12610675 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione CAS No. 919286-78-5](/img/structure/B12610675.png)
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the treatment of certain intermediates with phosphorus oxychloride (POCl3) at elevated temperatures can yield the desired compound . Additionally, reactions involving primary and secondary amines in dimethylformamide (DMF) at high temperatures have been reported to produce tetracyclic compounds with good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
科学的研究の応用
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in its antibacterial activity .
類似化合物との比較
Similar Compounds
6,9-Dichloro-11H-indeno[1,2-c]quinoline-11-one: A related compound with similar structural features and biological activities.
4-Hydroxy-2-quinolones: These compounds share a quinoline nucleus and exhibit diverse pharmacological properties.
Uniqueness
5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione stands out due to its unique combination of biological activities and synthetic versatility.
特性
CAS番号 |
919286-78-5 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
5-methyl-10,11-dihydrocyclohepta[c]quinoline-6,9-dione |
InChI |
InChI=1S/C15H13NO2/c1-16-14-5-3-2-4-12(14)11-8-6-10(17)7-9-13(11)15(16)18/h2-5,7,9H,6,8H2,1H3 |
InChIキー |
UKRJXQOPMHTTCW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
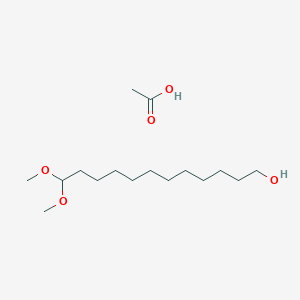
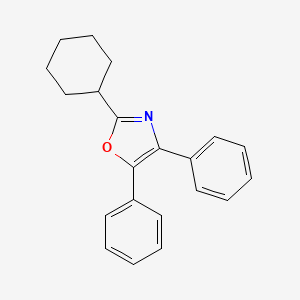
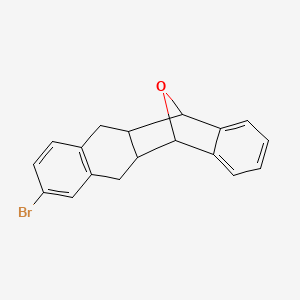
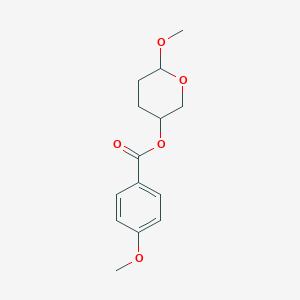
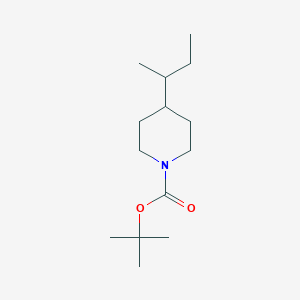
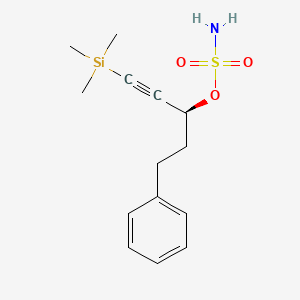
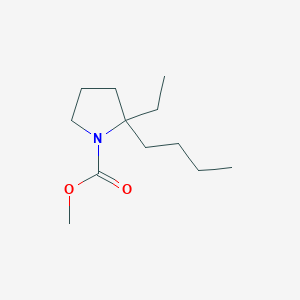
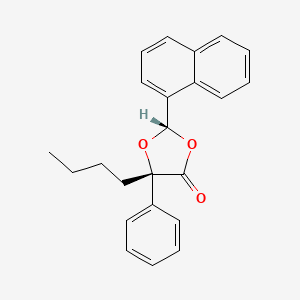
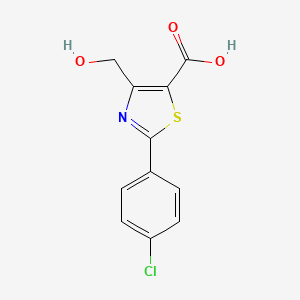
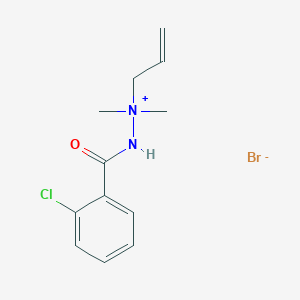
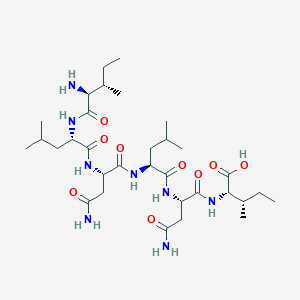
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
